

Application Note: HPLC Method for the Quantification of 19'-Hexanoyloxyfucoxanthin

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Compound of Interest

Compound Name: **19'-Hexanoyloxyfucoxanthin**

Cat. No.: **B1237575**

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Introduction

19'-Hexanoyloxyfucoxanthin is a significant carotenoid found predominantly in various marine microalgae, such as prymnesiophytes and some dinoflagellates.^[1] As a derivative of fucoxanthin, it plays a crucial role in the light-harvesting processes of these organisms.^[2] Beyond its biological function, **19'-Hexanoyloxyfucoxanthin** has garnered interest for its potential health benefits, similar to other carotenoids, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound is essential for research in marine biology, food science, and drug discovery. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **19'-Hexanoyloxyfucoxanthin**.

Principle

This method employs reversed-phase HPLC (RP-HPLC) with a C18 stationary phase to separate **19'-Hexanoyloxyfucoxanthin** from other pigments and matrix components.^{[3][4][5]} The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A gradient elution is utilized to achieve optimal resolution and shorter analysis times. Detection is performed using a UV-Vis or Photodiode Array (PDA) detector set at the maximum absorbance wavelength of **19'-Hexanoyloxyfucoxanthin**, which is approximately 445 nm.^[1] Quantification is achieved by external standard calibration, where the peak area of the analyte in a sample is compared to a calibration curve generated from standards of known concentrations.^[6]

Experimental Protocols

1. Materials and Reagents

- Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
- Analytical balance
- Vortex mixer
- Centrifuge
- Sonication bath
- Fume hood
- Glassware (volumetric flasks, vials, etc.)
- Syringe filters (0.22 µm, PTFE or nylon)

- Chemicals:

- **19'-Hexanoyloxyfucoxanthin** standard (high purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Ammonium acetate (optional mobile phase modifier)
- Acetone (for extraction)
- Nitrogen gas

2. Standard Preparation

- Stock Standard Solution (e.g., 100 µg/mL):
 - Accurately weigh approximately 1 mg of **19'-Hexanoyloxyfucoxanthin** standard into a 10 mL amber volumetric flask.
 - Dissolve the standard in a small amount of acetone and then bring to volume with the mobile phase initial conditions or a suitable solvent like methanol.
 - Sonicate for 5 minutes to ensure complete dissolution.
 - Store the stock solution at -20°C in the dark.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
 - A typical calibration range could be 0.5, 1, 5, 10, 25, and 50 µg/mL.
 - Filter the working standards through a 0.22 µm syringe filter before injection.

3. Sample Preparation (from Microalgae)

- Harvest microalgal cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Freeze-dry the cell pellet to determine the dry weight.
- Accurately weigh a known amount of the lyophilized biomass (e.g., 10 mg) into a microcentrifuge tube.
- Add 1 mL of 100% acetone and vortex vigorously for 1 minute.
- Sonicate the mixture in an ice bath for 15 minutes to facilitate cell disruption and extraction.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant to a clean amber vial.

- Repeat the extraction process (steps 4-7) on the pellet at least two more times, or until the pellet is colorless.
- Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase.
- Filter the reconstituted extract through a 0.22 μ m syringe filter into an HPLC vial.

4. HPLC Method

The following table summarizes the recommended HPLC conditions for the quantification of **19'-Hexanoyloxyfucoxanthin**.

Parameter	Recommended Conditions
Column	C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase A	Acetonitrile:Water (90:10, v/v) with 0.05 M Ammonium Acetate
Mobile Phase B	100% Ethyl Acetate
Gradient Program	0-15 min: 100% A; 15-25 min: Linear gradient to 60% B; 25-30 min: 60% B; 30-35 min: Return to 100% A; 35-45 min: Re-equilibration at 100% A
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μ L
Detection Wavelength	445 nm

5. Quantification

- Inject the prepared standard solutions into the HPLC system to generate a calibration curve.
- Plot the peak area of **19'-Hexanoyloxyfucoxanthin** as a function of its concentration.

- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.995 is generally considered acceptable.
- Inject the prepared samples into the HPLC system.
- Identify the **19'-Hexanoyloxyfucoxanthin** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Use the peak area of the analyte in the sample and the regression equation from the calibration curve to calculate the concentration of **19'-Hexanoyloxyfucoxanthin** in the sample.

Data Presentation

Table 1: HPLC Method Parameters

Parameter	Value
Instrument	HPLC with UV-Vis/PDA Detector
Column	C18, 4.6 x 250 mm, 5 μ m
Mobile Phase	Gradient of Acetonitrile/Water and Ethyl Acetate
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detection	445 nm
Column Temperature	30°C

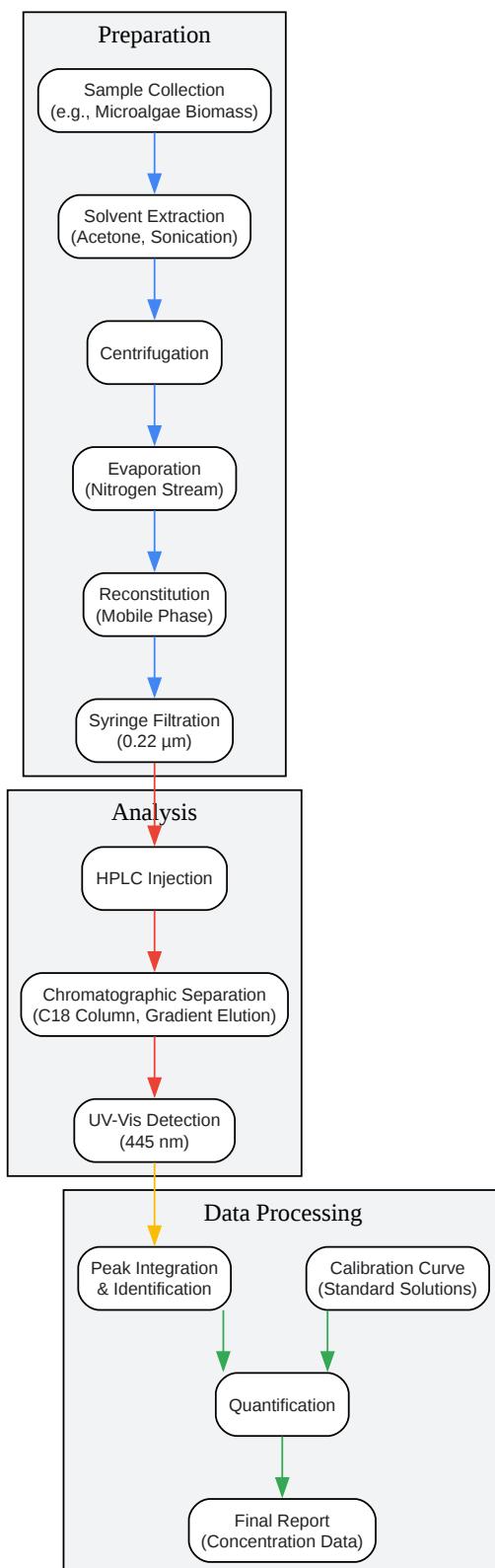
Table 2: Example Calibration Data for **19'-Hexanoyloxyfucoxanthin**

Concentration ($\mu\text{g}/\text{mL}$)	Peak Area (mAU*s)
0.5	15,234
1.0	30,156
5.0	155,890
10.0	310,543
25.0	780,123
50.0	1,555,678
Linear Regression	$y = 31000x + 500$
Correlation Coefficient (R^2)	0.9998

Table 3: Example Sample Quantification

Sample ID	Peak Area (mAU*s)	Calculated Concentration ($\mu\text{g}/\text{mL}$)	Concentration in Biomass ($\mu\text{g}/\text{mg}$)
Sample 1	250,000	8.05	0.805
Sample 2	450,000	14.50	1.450

Visualization

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